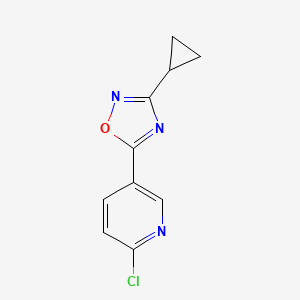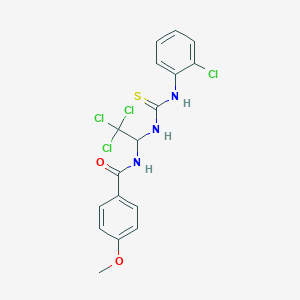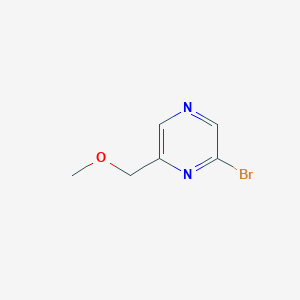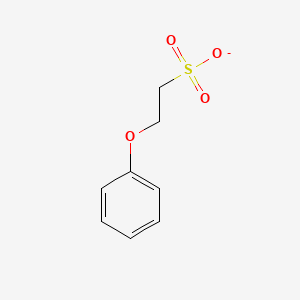![molecular formula C10H10N4 B11711970 N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 4-methylbenzaldehyde and 4H-1,2,4-triazol-4-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted Schiff bases with different functional groups.
科学的研究の応用
N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including as enzyme inhibitors and anticancer agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect .
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
- N’-[(E)-(4-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
Uniqueness
N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
(E)-1-(4-methylphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H10N4/c1-9-2-4-10(5-3-9)6-13-14-7-11-12-8-14/h2-8H,1H3/b13-6+ |
InChIキー |
LDUDOXLNNOIDQQ-AWNIVKPZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/N2C=NN=C2 |
正規SMILES |
CC1=CC=C(C=C1)C=NN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)



![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)

